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Compound of Interest

Compound Name: Tetraamylammonium iodide

Cat. No.: B1213674 Get Quote

A comprehensive guide to the structural characterization of tetraamylammonium iodide,

offering a comparative analysis of key analytical techniques for researchers, scientists, and

professionals in drug development.

This guide provides an objective comparison of various analytical methods to confirm the

structure of tetraamylammonium iodide. Due to the limited availability of specific

experimental data for tetraamylammonium iodide, this guide incorporates data from its close

structural analogs, primarily tetra-iso-amylammonium iodide and other tetraalkylammonium

iodides, to provide a representative analysis.

Structural Confirmation Methods: A Comparative
Overview
The structural elucidation of tetraamylammonium iodide, a quaternary ammonium salt, relies

on a suite of analytical techniques. Each method provides unique insights into its molecular

structure. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR)

Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and Fourier-Transform Infrared

(FTIR) Spectroscopy.

Table 1: Comparison of Characterization Methods
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Technique
Information

Provided

Sample

Requirements

Key

Advantages
Limitations

¹H & ¹³C NMR

Detailed

information on

the carbon-

hydrogen

framework,

chemical

environment of

atoms, and

connectivity.

~5-10 mg

dissolved in a

deuterated

solvent.

Provides

unambiguous

structural

confirmation.

Can be sensitive

to sample purity.

Mass

Spectrometry

Molecular weight

determination

and

fragmentation

patterns.

<1 mg, soluble in

a volatile solvent.

High sensitivity

and accuracy for

molecular

weight.

May not

distinguish

between

isomers.

Elemental

Analysis

Percentage

composition of C,

H, N, and I.

~2-5 mg, solid or

liquid.

Confirms the

empirical and

molecular

formula.

Does not provide

structural

information.

FTIR

Spectroscopy

Presence of

functional groups

and bond

vibrations.

~1-2 mg, solid or

liquid.

Fast and non-

destructive.

Provides limited

structural detail.

Experimental Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of organic

molecules. For tetraamylammonium iodide, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum of a tetraalkylammonium salt is expected to show

characteristic signals for the alkyl chains. For the amyl group (-CH₂CH₂CH₂CH₂CH₃), a triplet
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for the terminal methyl protons, a triplet for the methylene protons adjacent to the nitrogen, and

multiplets for the other methylene protons would be anticipated.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in

the amyl chains. The carbon atom directly bonded to the nitrogen will be the most deshielded.

Table 2: Representative NMR Data for Tetraalkylammonium Iodides

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent

Tetramethylammoniu

m iodide
3.1 (s, 12H)[1] 55.5 D₂O

Tetraethylammonium

iodide

1.2 (t, 12H), 3.2 (q,

8H)
7.5, 52.5[2] D₂O

Tetrabutylammonium

iodide

0.9 (t, 12H), 1.3-1.7

(m, 16H), 3.2 (t, 8H)[3]

[4]

13.6, 19.6, 24.0,

58.6[5]
CDCl₃

Tetraamylammonium

iodide (Expected)

~0.9 (t, 12H), ~1.3 (m,

24H), ~1.6 (m, 8H),

~3.2 (t, 8H)

~14, 22, 29, 31, 58 CDCl₃

Note: Expected values for tetraamylammonium iodide are estimated based on trends from

homologous compounds.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the tetraamylammonium

cation and to observe its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft

ionization technique for quaternary ammonium salts.

The expected mass for the tetraamylammonium cation ([C₂₀H₄₄N]⁺) is 310.35 m/z. The mass

spectrum of the closely related tetra-iso-amylammonium iodide shows a prominent peak for the

intact cation.[6]

Table 3: Mass Spectrometry Data for Tetra-iso-amylammonium Iodide
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Ion Calculated m/z Observed m/z Method

[C₂₀H₄₄N]⁺ 310.35 310.3 Electron Ionization[6]

Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in

the compound, which is compared against the theoretical values calculated from the molecular

formula (C₂₀H₄₅IN).

Table 4: Theoretical vs. Representative Experimental Elemental Analysis Data

Element Theoretical % for C₂₀H₄₅IN Typical Experimental %

Carbon (C) 54.91 54.85 ± 0.4

Hydrogen (H) 10.37 10.45 ± 0.4

Nitrogen (N) 3.20 3.15 ± 0.4

Note: Typical experimental values are based on the expected accuracy of CHN analyzers.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For

tetraamylammonium iodide, the spectrum is expected to be dominated by C-H stretching and

bending vibrations from the amyl chains.

Table 5: Key FTIR Absorptions for Tetraalkylammonium Salts

Vibrational Mode Expected Wavenumber (cm⁻¹)

C-H stretching (alkane) 2850 - 3000

C-H bending (alkane) 1350 - 1480

C-N stretching 1150 - 1250
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Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of tetraamylammonium iodide in approximately 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (Electrospray Ionization)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent

suitable for ESI, such as methanol or acetonitrile.

Instrument Setup: Introduce the sample into the ESI-MS instrument via direct infusion or

through an LC system.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that

includes the expected molecular ion (e.g., m/z 100-500).

Data Analysis: Identify the peak corresponding to the molecular ion of the

tetraamylammonium cation.

Elemental Analysis (CHN Analysis)
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a tin capsule.

Instrument Setup: Place the capsule in the autosampler of a CHN elemental analyzer.

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O,

N₂) are separated and quantified by a thermal conductivity detector.
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Data Calculation: The instrument's software calculates the percentage of C, H, and N in the

sample based on the detected gas concentrations and the initial sample weight.

FTIR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated

Total Reflectance (ATR) can be used with the neat solid.

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them to known

values for C-H and C-N bonds.

Visualizing the Workflow and Structural
Relationships
The following diagrams illustrate the experimental workflow for characterizing

tetraamylammonium iodide and the logical relationship between the different analytical

methods.
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Caption: Experimental workflow for the synthesis and structural confirmation of

tetraamylammonium iodide.
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Caption: Relationship between analytical methods and the structural information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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